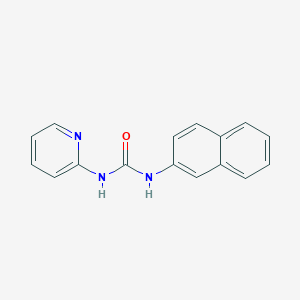

1-Naphthalen-2-yl-3-pyridin-2-ylurea

説明

1-Naphthalen-2-yl-3-pyridin-2-ylurea is a urea derivative featuring a naphthalene ring and a pyridine ring linked via a urea (-NH-C(=O)-NH-) backbone. Such structural attributes make this compound a candidate for applications in medicinal chemistry, materials science, or catalysis.

特性

IUPAC Name |

1-naphthalen-2-yl-3-pyridin-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c20-16(19-15-7-3-4-10-17-15)18-14-9-8-12-5-1-2-6-13(12)11-14/h1-11H,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPFUIVGUARMKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalen-2-yl-3-pyridin-2-ylurea typically involves the reaction of 1-naphthylamine with 2-pyridinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

The use of continuous flow reactors and optimization of reaction parameters could enhance yield and purity .

化学反応の分析

Types of Reactions

1-Naphthalen-2-yl-3-pyridin-2-ylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like or .

Reduction: Reduction can be achieved using or .

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine or chlorine .

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in carbon tetrachloride.

Major Products Formed

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

1-Naphthalen-2-yl-3-pyridin-2-ylurea has several applications in scientific research:

作用機序

The mechanism of action of 1-Naphthalen-2-yl-3-pyridin-2-ylurea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

類似化合物との比較

Structural Analogs of Urea Derivatives

(a) 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea (INF271)

- Molecular Formula : C₁₈H₁₆N₂O₂

- Substituents : Naphthalen-2-yl and 2-methoxyphenyl groups.

- Key Differences: The pyridin-2-yl group in the target compound is replaced by a methoxyphenyl group.

- Applications : INF271 (aliases: MIT 9952-29) is referenced as a probe or drug candidate, suggesting bioactivity in kinase inhibition or other therapeutic pathways .

(b) 3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea

- Molecular Formula: Not explicitly provided, but structural analysis indicates a urea core with benzylpyrrolidine and diphenyl substituents.

- The benzylpyrrolidine group introduces conformational flexibility.

- Applications : Likely explored for CNS-targeted activity due to the pyrrolidine moiety, which is common in neuroactive compounds .

Non-Urea Derivatives with Shared Substituents

(a) 3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one

- Molecular Formula: C₁₈H₁₃NO (inferred from ).

- Structure: A chalcone-like enone system with naphthalene and pyridine groups.

- Key Differences : The urea backbone is replaced by an α,β-unsaturated ketone. This structure may exhibit distinct reactivity (e.g., Michael addition) and photophysical properties due to conjugation.

- Synthesis : Prepared via catalytic methods using Fe₂O₃@SiO₂/In₂O₃, highlighting the utility of transition-metal catalysts in constructing such hybrids .

(b) 2-(Pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one

- Molecular Formula: C₁₅H₁₃NO.

- Structure: A partially hydrogenated naphthalenone fused with a pyridine ring.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。